molecular formula C26H22N4O4 B13790597 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 70343-45-2

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-

Cat. No.: B13790597
CAS No.: 70343-45-2
M. Wt: 454.5 g/mol
InChI Key: KFTXYWZBFHHIDU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- is a complex organic compound known for its vibrant color properties. It is often used in the production of dyes and pigments due to its stability and intense coloration. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(aminocarbonyl)-5-methylphenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the aromatic rings provide stability and facilitate interactions with other molecules, enhancing its utility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-
  • 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-chlorophenyl)-

Uniqueness

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain industrial applications compared to its analogs.

Properties

CAS No.

70343-45-2

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

4-[(2-carbamoyl-5-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-15-7-12-20(25(27)32)22(13-15)29-30-23-19-6-4-3-5-16(19)14-21(24(23)31)26(33)28-17-8-10-18(34-2)11-9-17/h3-14,31H,1-2H3,(H2,27,32)(H,28,33)

InChI Key

KFTXYWZBFHHIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

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